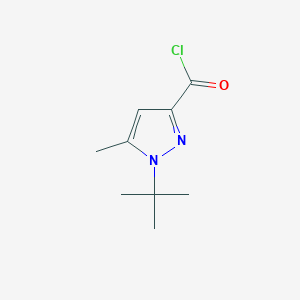
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C9H13ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions.
Preparation Methods
The synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-tert-Butyl-5-methyl-1H-pyrazole with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 1-tert-Butyl-5-methyl-1H-pyrazole.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at a temperature range of 0-5°C to prevent decomposition of the product.
Procedure: The starting material is dissolved in an appropriate solvent, such as dichloromethane. Thionyl chloride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Chemical Reactions Analysis
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, reaction with an amine under basic conditions yields the corresponding amide.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are valuable in medicinal chemistry for their biological activities.
Medicinal Chemistry: Pyrazole derivatives have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. This compound can be used to synthesize such derivatives for biological evaluation.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride depends on its chemical reactivity. As a carbonyl chloride, it acts as an electrophile, readily reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved in its biological activities are related to the specific pyrazole derivatives synthesized from it .
Comparison with Similar Compounds
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride can be compared with other similar compounds, such as:
1-tert-Butyl-1H-pyrazole-3-carbaldehyde: This compound has an aldehyde group instead of a carbonyl chloride group, making it less reactive towards nucleophiles.
3-tert-Butyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group, which can undergo different reactions compared to the carbonyl chloride group.
1-methyl-1H-indazole-3-carbonyl chloride: This compound has a similar carbonyl chloride group but with an indazole ring structure, which may impart different biological activities.
Properties
IUPAC Name |
1-tert-butyl-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXVJLQSMVDBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370880 | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-94-7 | |
| Record name | 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 306936-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















